molecular formula C25H23BrN2O6 B3732810 N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}-3,4,5-trimethoxybenzamide

N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}-3,4,5-trimethoxybenzamide

Cat. No. B3732810
M. Wt: 527.4 g/mol
InChI Key: MVSQZHVOVXNIGI-UHFFFAOYSA-N
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Description

The compound “N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a benzamide core, which is substituted with various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the types of functional groups it contains. For instance, it likely has strong intermolecular forces due to the presence of multiple polar groups, which could affect its solubility, melting point, and other properties .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the biological activities of similar compounds, it could be of interest in the development of new pharmaceuticals or other products .

properties

IUPAC Name

N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O6/c1-32-20-11-16(12-21(33-2)24(20)34-3)25(31)27-14-22(29)28-19-10-9-17(26)13-18(19)23(30)15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSQZHVOVXNIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[4-bromo-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)-3,4,5-trimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
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N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
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N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
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N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
Reactant of Route 5
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N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
Reactant of Route 6
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N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}-3,4,5-trimethoxybenzamide

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